

Spectroscopic data for 2-Chloro-4-fluoro-5-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-nitrobenzaldehyde

CAS No.: 99329-85-8

Cat. No.: B1590772

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Executive Summary & Strategic Context

2-Chloro-4-fluoro-5-nitrobenzaldehyde (CAS: 99329-85-8) represents a critical scaffold in medicinal chemistry, particularly as a precursor for quinazoline-based kinase inhibitors and other heterocyclic active pharmaceutical ingredients (APIs). Its unique substitution pattern—featuring a deactivated aldehyde, a labile fluorine for

displacement, and a nitro group for reduction/cyclization—makes it a versatile "molecular Lego" block.

However, the synthesis of this compound via the nitration of 2-chloro-4-fluorobenzaldehyde is prone to regio-isomeric byproducts (e.g., nitration at the 3- or 6-position). Therefore, rigorous spectroscopic validation is not merely a documentation step but a go/no-go gate in the drug development workflow.

This guide provides an authoritative breakdown of the spectroscopic signature of **2-Chloro-4-fluoro-5-nitrobenzaldehyde**, focusing on distinguishing it from potential impurities using NMR (

H,

C,

F), IR, and MS.

Synthesis Context & Sample Preparation

To interpret the spectra correctly, one must understand the sample's history. The primary synthesis route involves electrophilic aromatic substitution (nitration).

Reaction Logic:

- Directing Effects: The Fluorine (C4) is a strong ortho/para director. The Chlorine (C2) is a weaker ortho/para director. The Aldehyde (C1) is a strong meta director.
- Convergence: All three substituents cooperatively direct the incoming nitro group to Position 5:
 - Meta to CHO (C1)
C3, C5.
 - Para to Cl (C2)
C5.
 - Ortho to F (C4)
C3, C5.
- Sterics: Position 3 is flanked by Cl and F, making it sterically congested. Position 5 is the kinetic and thermodynamic product.

Experimental Protocol 1: Analytical Sample Preparation

- Solvent Selection: Use CDCl₃

(Chloroform-d) for routine ¹H/¹³C NMR. For polar impurities or aggregation issues, switch to DMSO-d₆

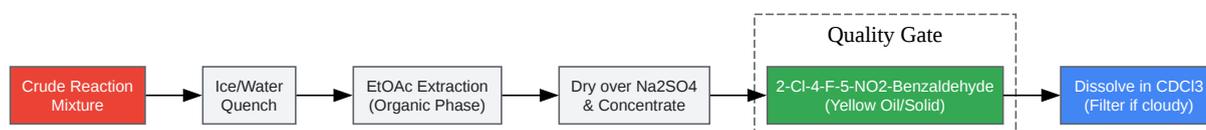
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- Concentration:

- H NMR: 5–10 mg in 0.6 mL solvent.
- C/
F NMR: 20–30 mg in 0.6 mL solvent (essential to resolve C-F coupling).
- Handling: The compound is an oil or low-melting solid. If oil, filter through a small plug of anhydrous Na

SO

before dissolving to remove water traces that broaden the aldehyde peak.



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Figure 1: Critical path for isolation and sample preparation prior to spectroscopic analysis.

Spectroscopic Atlas

Proton NMR (¹H NMR)

The proton spectrum is the primary tool for purity assessment. The molecule has only three non-exchangeable protons, creating a distinct, uncluttered signature.

Instrument Parameters: 400 MHz or higher recommended. Solvent: CDCl₃

(

7.26 ppm reference).

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling (Hz)	Structural Insight
CHO (H1)	10.41	Singlet (s)	-	Characteristic deshielded aldehyde proton. Sharp singlet confirms no adjacent protons.
H6 (Ar-H)	8.66	Doublet (d)	Hz	Located between NO and CHO. Highly deshielded by ortho-nitro and ortho-carbonyl groups.
H3 (Ar-H)	7.50	Doublet (d)	Hz	Located between Cl and F. Less deshielded than H6. Large coupling to ortho-Fluorine.

Interpretation Logic:

- The "d" vs "s" Check: While older literature might report H6 as a singlet due to low resolution, it is actually a doublet due to long-range coupling with Fluorine ().
- Regioisomer Flag: If you see a doublet at 7.50 but the integral ratio is off, or if the coupling constants differ significantly, suspect the 3-nitro isomer (where symmetry might change).

Carbon-13 NMR (^{13}C NMR)

Carbon NMR is definitive because of the C-F coupling, which splits carbon signals into doublets.

Key Features:

- C-F Splitting: The carbon directly attached to Fluorine (C_4) will appear as a doublet with a massive coupling constant (~ 260 Hz).
- Carbonyl: ~ 187 ppm (Aldehyde).[\[1\]](#)

Carbon Position	Approx Shift ()	Multiplicity	(Hz)	Note
C=O (Aldehyde)	187.0	d	~3	Weak coupling to F possible.
C4 (C-F)	158.0	d	~265	Diagnostic: Large coupling.
C5 (C-NO ₂)	145.0	d	~10	Ortho to F (). Deshielded by NO
C2 (C-Cl)	138.0	d	~10	Meta to F ().
C1 (C-CHO)	130.0	d	~3	Para to F ().
C6 (Ar-H)	128.5	d	~5	Meta to F.
C3 (Ar-H)	118.0	d	~25	Ortho to F ().

Infrared Spectroscopy (FT-IR)

IR is useful for quick confirmation of functional groups during reaction monitoring.

- 1709 cm⁻¹
: Strong C=O stretch (Aldehyde).[2]
- 1540 cm⁻¹

& 1350 cm

: Strong N-O stretches (Nitro group, asymmetric and symmetric).

- ~1600 cm

: Aromatic ring skeletal vibrations.

Mass Spectrometry (MS)

Technique: GC-MS (EI) or LC-MS (ESI). Molecular Formula: C

H

ClFNO

Molecular Weight: 203.55 g/mol .

- Molecular Ion (

): 203 (100%) and 205 (33%).

- Chlorine Isotope Pattern: The 3:1 ratio of peaks at m/z 203 and 205 confirms the presence of one Chlorine atom.

- Fragmentation (EI):

- $M - 1$ (202): Loss of H (Aldehyde proton).

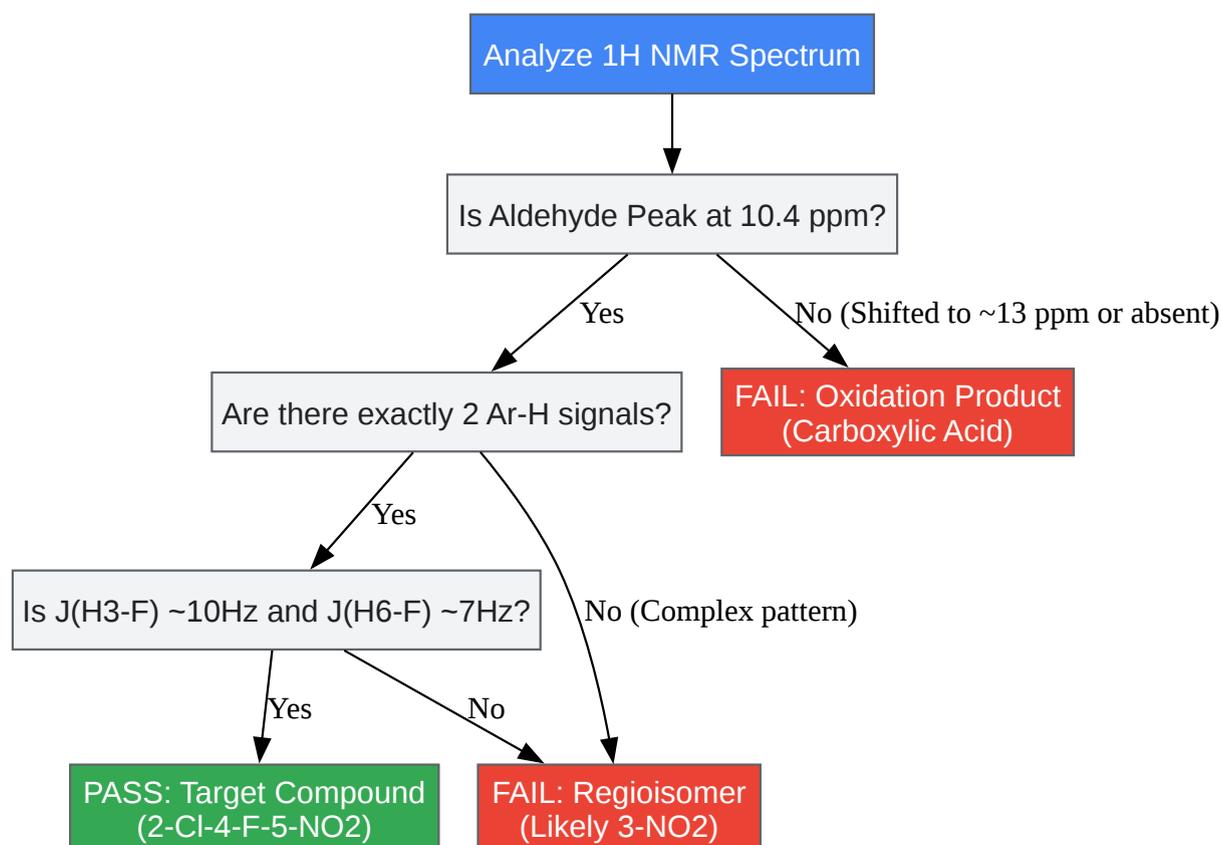
- $M - 29$ (174): Loss of CHO.

- $M - 46$ (157): Loss of NO

from the parent.

Quality Control: The Impurity Decision Tree

The most common failure mode in this synthesis is incomplete nitration or regio-isomer formation.



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Figure 2: Logic flow for validating the regio-chemistry of the nitration product.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 278166 (Related: 2-Chloro-4-nitrobenzaldehyde). Retrieved from [[Link](#)]
- Google Patents. (2025). CN111848406A: Preparation method of **2-chloro-4-fluoro-5-nitrobenzaldehyde**.

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Sources

- [1. 2-Chloro-5-nitrobenzaldehyde\(6361-21-3\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
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